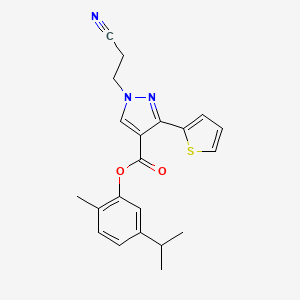![molecular formula C15H13BrN2O2S B5085146 2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMB and is known for its unique properties that make it an ideal candidate for various research studies.
作用機序
BMB inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in maintaining the pH balance of cancer cells. By inhibiting the activity of this enzyme, BMB disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
BMB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BMB has also been shown to have anti-inflammatory and anti-oxidant properties. BMB achieves this by inhibiting the activity of specific enzymes and reducing the level of reactive oxygen species in cells.
実験室実験の利点と制限
One of the main advantages of BMB is its high specificity towards carbonic anhydrase IX. This makes it an ideal candidate for cancer research studies, as it targets cancer cells specifically. However, BMB has several limitations as well. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, BMB has a short half-life, which limits its effectiveness in long-term studies.
将来の方向性
There are several potential future directions for the study of BMB. One potential direction is the development of more effective synthesis methods that yield higher-quality BMB with improved solubility and stability. Another potential direction is the development of new drug delivery systems that can enhance the effectiveness of BMB in vivo. Additionally, further studies are needed to explore the potential applications of BMB in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB has several unique properties that make it an ideal candidate for cancer research studies, including its high specificity towards carbonic anhydrase IX. While BMB has several limitations, there are several potential future directions for the study of this compound that could lead to significant advancements in the field of scientific research.
合成法
The synthesis of BMB involves the reaction of 2-bromo-4'-methoxyacetanilide with carbon disulfide in the presence of potassium hydroxide. The resulting product is then treated with thionyl chloride and ammonia to obtain BMB. This method has been extensively studied and optimized to yield high-quality BMB with a purity of over 95%.
科学的研究の応用
BMB has been extensively studied for its potential applications in scientific research. One of the most promising applications of BMB is in the field of cancer research. BMB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. BMB achieves this by inhibiting the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in many cancer cells.
特性
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-11-6-4-5-10(9-11)17-15(21)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTMQNMPVONYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)